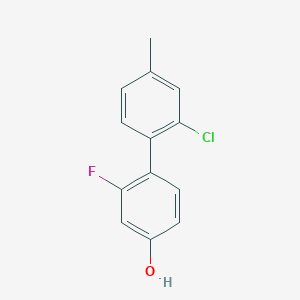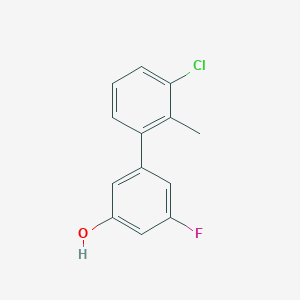
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% (4-CMP-2-FP) is a chemical compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 221.53 g/mol and a melting point of 107-109 °C. 4-CMP-2-FP is a chlorinated aromatic compound with a fluorinated phenol group, which makes it a versatile compound for many scientific research applications.
Aplicaciones Científicas De Investigación
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% has many applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for studying the structure and dynamics of proteins. It has also been used as a model compound for studying the reactivity of fluorinated phenols and for studying the photochemistry of chlorinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the fluorinated phenol group is responsible for the reactivity of the compound. The fluorine atom is electron-withdrawing, which increases the reactivity of the compound by increasing the electron density of the adjacent carbon atom. This makes the carbon atom more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% are not well understood. However, it is believed that the compound can act as a pro-oxidant, meaning that it can increase the production of reactive oxygen species (ROS) in cells. This can lead to oxidative stress, which can damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% for lab experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, polymer synthesis, and protein structure and dynamics studies. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is a hazardous waste and should be disposed of properly.
Direcciones Futuras
There are many potential future directions for 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% research. These include further studies on the biochemical and physiological effects of the compound, studies on its potential toxicity, and studies on its use as a fluorescent probe for studying protein structure and dynamics. Additionally, further research could be done on the synthesis of the compound and its potential applications in organic synthesis and polymer synthesis.
Métodos De Síntesis
4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95% can be synthesized from the reaction of 3-chloro-2-methylphenol and sodium fluoride in aqueous solution. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the 3-chloro-2-methylphenol reacts with the sodium fluoride to form a sodium salt of the fluorinated phenol. In the second step, the sodium salt is hydrolyzed to form 4-(3-Chloro-2-methylphenyl)-2-fluorophenol, 95%.
Propiedades
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDXBWJCXLUPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684306 |
Source


|
| Record name | 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-61-3 |
Source


|
| Record name | 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














